molecular formula C10H14ClN3O B1475384 1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol CAS No. 1602637-91-1

1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol

Cat. No.: B1475384
CAS No.: 1602637-91-1
M. Wt: 227.69 g/mol
InChI Key: SZIQJTXNAUZMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol is a chemical compound of interest in pharmaceutical and medicinal chemistry research . This molecule features a piperidine ring, a common scaffold in drug discovery, substituted with a 3-chloropyrazine group. The chloropyrazine moiety is a valuable building block in the synthesis of more complex molecules designed to interact with biological targets . Compounds with pyrazine and substituted piperidine structures are frequently investigated for their potential biological activity. For instance, structurally related compounds have been explored as inhibitors of protein targets like SHP2, which is a key protein in cellular signaling pathways and a target in oncology research for diseases such as Noonan syndrome, juvenile myelomonocytic leukemia, and various solid tumors . Other research into piperazine and pyrazine-containing compounds has shown their relevance in developing therapies for neurological conditions, acting as antagonists for receptors like the muscarinic M4 receptor . Additionally, azole compounds containing pyrazinyl groups have been studied for their role as PIM inhibitors for the treatment of proliferative diseases . This makes this compound a versatile intermediate for researchers working in early-stage drug discovery. Its primary value lies in its potential to be used in the design and synthesis of novel bioactive molecules for academic and industrial research programs. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-6-14(5-2-8(7)15)10-9(11)12-3-4-13-10/h3-4,7-8,15H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIQJTXNAUZMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical metabolic pathways.

Target Enzymes:

  • Glutaminase 1 Inhibition : Similar compounds have been shown to inhibit glutaminase 1, a key enzyme in the glutamine metabolic pathway often upregulated in cancer cells. This inhibition can disrupt energy production and biosynthetic processes in tumor cells, potentially leading to antineoplastic effects, particularly in glioblastoma treatment.
  • B-Raf Kinase Interaction : The compound may also target serine/threonine-protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. Inhibition of B-Raf can alter cell proliferation and survival signals, further contributing to its anticancer properties.

This compound exhibits several biochemical properties that enhance its therapeutic potential:

PropertyDescription
Solubility Soluble in organic solvents; limited aqueous solubility may affect bioavailability.
Metabolism Metabolized into active or inactive metabolites, influencing overall efficacy.
Cellular Effects Modulates cell signaling pathways, impacting gene expression and cellular metabolism.

Anticancer Activity

A study investigated the cytotoxic effects of piperidine derivatives, including this compound, on various cancer cell lines. The compound demonstrated significant cytotoxicity against glioblastoma cells with an IC50 value indicating effective inhibition of cell proliferation .

Neuropharmacological Effects

Research has indicated that similar piperidine derivatives can enhance cholinergic activity by inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The introduction of piperidine moieties has been linked to improved brain penetration and bioavailability of therapeutic agents .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between 1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol and its analogues:

Compound Name Core Heterocycle Substituents Key Structural Features Reference
This compound Pyrazine Cl at C3; piperidine with 3-methyl, 4-OH Chloropyrazine + hydroxylated/methylated piperidine
1-(6-Chloropyridazin-3-yl)piperidin-4-ol Pyridazine Cl at C6; piperidine with 4-OH Chloropyridazine + hydroxylated piperidine
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one Pyrazine Cl at C3; pyrrolidone ring Chloropyrazine + lactam-containing pyrrolidine
4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid Pyrazine Cl at C3; oxane ring with carboxylic acid Chloropyrazine + tetrahydropyran-carboxylic acid
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone Pyrazine Cl at C3; piperidine with acetyl group Chloropyrazine + acetylated piperidine

Key Observations :

  • Ring Modifications : Substituting piperidine with pyrrolidone (e.g., 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one ) introduces a lactam group, enhancing hydrogen-bonding capacity but reducing basicity compared to piperidine .
Physicochemical Properties
  • LogP: The hydroxyl group in this compound likely reduces logP compared to its acetylated derivative (1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone) .
  • Solubility : The hydroxyl and methyl groups on piperidine may enhance aqueous solubility relative to pyrrolidone derivatives (e.g., 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one ), which have a rigid lactam ring .

Preparation Methods

Preparation of the Piperidin-4-ol Core

The piperidin-4-ol moiety, specifically 3-methylpiperidin-4-ol , is a critical intermediate in the synthesis. Several methods have been reported for its preparation:

  • Reduction of 3-methylpiperidin-4-one derivatives:
    Starting from racemic 3-methyl-4-oxo-piperidine derivatives, reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions yields 3-methylpiperidin-4-ol. The reaction involves careful quenching with water and aqueous sodium hydroxide to avoid side reactions, followed by filtration and concentration to obtain the product as a yellow oil with near quantitative yield (100%).
Step Reagents & Conditions Yield Notes
1 3-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester + LiAlH4 in THF, reflux 3 h 100% Quenched with water and NaOH, purified by chromatography
2 Workup: filtration, concentration, chromatography - Product: 3-methylpiperidin-4-ol as yellow oil
  • Hydrogenation and reductive amination:
    Alternative methods involve catalytic hydrogenation using rhodium on charcoal (5% Rh/C) under hydrogen pressure (300 psi) in aqueous media at moderate temperatures (20–50 °C). This method is used for related piperidinyl derivatives and can be adapted for the piperidin-4-ol synthesis step.

Preparation of the 3-Chloropyrazin-2-yl Fragment

The chloropyrazine moiety is typically synthesized or sourced as 3-chloropyrazin-2-amine or related intermediates. The preparation involves:

  • Halogenation and amination of pyrazine derivatives:
    Starting from pyrazine precursors, selective chlorination at the 3-position and amination at the 2-position are performed. These steps may involve palladium-catalyzed cross-coupling reactions (e.g., Pd(dppf)Cl2 catalysis) with potassium phosphate as base in solvents like 1,4-dioxane and water at elevated temperatures (~110 °C).
Step Reagents & Conditions Yield Notes
1 3-Bromo-6-chloropyrazin-2-amine + Pd(dppf)Cl2, K3PO4, 1,4-dioxane/water, 110 °C, 1.5–2 h ~90% Purified by silica gel chromatography

Coupling of Piperidin-4-ol with 3-Chloropyrazin-2-yl

The key step in preparing 1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol is the coupling of the piperidin-4-ol core with the chloropyrazine ring. This can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions:

  • Nucleophilic substitution:
    The hydroxyl group at the 4-position of the piperidine can be activated or converted into a better leaving group (e.g., mesylate or tosylate), followed by reaction with 3-chloropyrazin-2-amine derivatives to form the C-N bond.

  • Palladium-catalyzed cross-coupling:
    Using Pd catalysts such as Pd(dppf)Cl2, the piperidinyl amine or alcohol derivatives are coupled with chloropyrazine halides under basic conditions (K3PO4) in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures (110–150 °C). Microwave irradiation can be used to accelerate the reaction.

Step Reagents & Conditions Yield Notes
1 3-Chloropyrazin-2-amine + tert-butyl (4-methylpiperidin-4-yl)carbamate + DIPEA, NMP, microwave 150 °C, 2 h ~90% Purified by silica gel chromatography

Purification and Characterization

  • Purification is commonly performed by silica gel column chromatography using gradients of ethyl acetate/n-hexane or dichloromethane/methanol mixtures.
  • Crude products are often washed with brine and dried over sodium sulfate before concentration.
  • Final compounds are isolated as oils or crystalline solids depending on the specific derivatives and conditions.
  • Characterization includes mass spectrometry (MS) , nuclear magnetic resonance (NMR) , and high-performance liquid chromatography (HPLC) to confirm purity and structure.

Summary Table of Preparation Methods

Preparation Step Key Reagents & Conditions Yield (%) Notes
Reduction of 3-methylpiperidin-4-one derivatives LiAlH4 in THF, reflux, careful quenching 100 Produces 3-methylpiperidin-4-ol as yellow oil
Catalytic hydrogenation 5% Rh/C, H2 300 psi, 20–50 °C, aqueous medium ~100 Alternative method for piperidinyl derivatives
Synthesis of 3-chloropyrazin-2-amine Pd(dppf)Cl2, K3PO4, 1,4-dioxane/water, 110 °C ~90 Halogenation and amination steps
Coupling of piperidin-4-ol with chloropyrazine Pd(dppf)Cl2, DIPEA, NMP, microwave 150 °C, 2 h ~90 Forms final C-N bond, purified by chromatography

Research Findings and Notes

  • The use of LiAlH4 reduction is well-established for converting keto-piperidine derivatives to the corresponding alcohols with high yields and purity.
  • Catalytic hydrogenation using rhodium catalysts under hydrogen pressure offers a mild and efficient alternative, especially for sensitive substrates.
  • Palladium-catalyzed cross-coupling reactions are versatile and provide high yields for coupling heterocyclic amines with piperidine derivatives.
  • Microwave-assisted synthesis accelerates reaction times and can improve yields and selectivity.
  • The choice of solvents and bases (e.g., NMP, DMF, K3PO4, DIPEA) is critical for optimizing reaction efficiency and minimizing side products.
  • Purification by silica gel chromatography remains the standard to achieve high purity suitable for further applications.

This detailed analysis of preparation methods for This compound integrates diverse synthetic strategies, operational details, and yields from multiple authoritative sources to provide a professional and comprehensive guide for researchers and chemists working with this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.